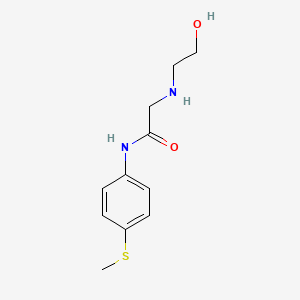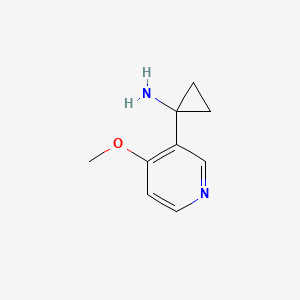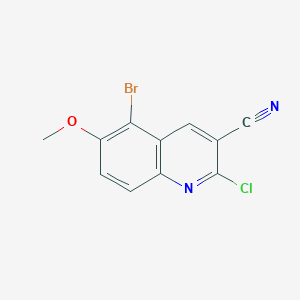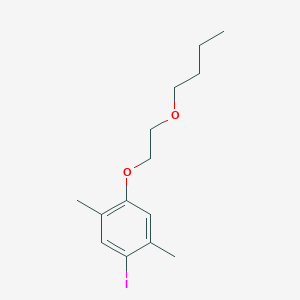![molecular formula C23H26Cl2O2 B12629951 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane CAS No. 1030603-32-7](/img/structure/B12629951.png)
2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[5-Chlor-1-(4-chlorphenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxan ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen chlorierten Inden-Rest umfasst, der mit einer Propoxy-Gruppe und einem Oxan-Ring verbunden ist. Das Vorhandensein mehrerer Chloratome und die Inden-Struktur tragen zu ihren besonderen chemischen Eigenschaften und ihrer Reaktivität bei.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{3-[5-Chlor-1-(4-chlorphenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxan umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein üblicher Ansatz ist die Chlorierung eines Inden-Derivats, gefolgt von der Einführung der Propoxy-Gruppe durch nucleophile Substitution. Der letzte Schritt beinhaltet die Bildung des Oxan-Rings, der durch Cyclisierungsreaktionen unter bestimmten Bedingungen erreicht werden kann.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungstechniken wie Umkristallisation und Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-{3-[5-Chlor-1-(4-chlorphenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxan kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Entfernung von Chloratomen oder zur Umwandlung von Doppelbindungen in Einfachbindungen führen.
Substitution: Halogenatome können durch andere funktionelle Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber in der Regel kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
2-{3-[5-Chlor-1-(4-chlorphenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie zur Untersuchung biochemischer Pfade und Mechanismen nützlich macht.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-{3-[5-Chlor-1-(4-chlorphenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxan beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen zu binden, wodurch die Aktivität dieser Zielstrukturen verändert und verschiedene biochemische Pfade beeinflusst werden. Dies kann zu Veränderungen in zellulären Prozessen führen, was es zu einem wertvollen Werkzeug in Forschung und therapeutischen Anwendungen macht.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane typically involves multiple steps, starting from readily available precursors. One common approach is the chlorination of an indene derivative, followed by the introduction of the propoxy group through nucleophilic substitution. The final step involves the formation of the oxane ring, which can be achieved through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of double bonds to single bonds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlorphenol: Teilt die chlorierte aromatische Struktur, aber es fehlen die Inden- und Oxan-Einheiten.
Chlorophacinon: Enthält eine chlorierte Phenylgruppe und wird als Antikoagulans-Rodentizid verwendet.
Chloramphenicol: Ein Antibiotikum mit einer chlorierten aromatischen Struktur, das die bakterielle Proteinsynthese hemmt.
Einzigartigkeit
2-{3-[5-Chlor-1-(4-chlorphenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxan ist aufgrund seiner Kombination aus einer chlorierten Inden-Struktur mit einer Propoxy-Gruppe und einem Oxan-Ring einzigartig. Diese einzigartige Struktur verleiht besondere chemische Eigenschaften und Reaktivität, was sie für verschiedene Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
CAS-Nummer |
1030603-32-7 |
|---|---|
Molekularformel |
C23H26Cl2O2 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
2-[3-[5-chloro-1-(4-chlorophenyl)-2,3-dihydroinden-1-yl]propoxy]oxane |
InChI |
InChI=1S/C23H26Cl2O2/c24-19-7-5-18(6-8-19)23(12-3-15-27-22-4-1-2-14-26-22)13-11-17-16-20(25)9-10-21(17)23/h5-10,16,22H,1-4,11-15H2 |
InChI-Schlüssel |
YRHDKEGXQNMRDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCC2(CCC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)

![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)



![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12629919.png)
![4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine](/img/structure/B12629922.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)

![2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-](/img/structure/B12629934.png)
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12629936.png)
